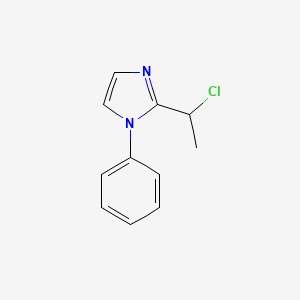
2-(1-chloroethyl)-1-phenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-chloroethyl)-1-phenyl-1H-imidazole is an organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions The compound is characterized by the presence of a phenyl group and a 1-chloroethyl substituent attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-chloroethyl)-1-phenyl-1H-imidazole typically involves the reaction of 1-phenyl-1H-imidazole with 1-chloroethane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the substitution reaction. The reaction mixture is heated to a suitable temperature to ensure the completion of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(1-chloroethyl)-1-phenyl-1H-imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced imidazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reaction is typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazole derivatives, while oxidation and reduction reactions can produce imidazole compounds with different functional groups.
Scientific Research Applications
2-(1-chloroethyl)-1-phenyl-1H-imidazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in research to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-chloroethyl)-1-phenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-imidazole: Lacks the 1-chloroethyl substituent but shares the imidazole and phenyl groups.
2-(1-bromoethyl)-1-phenyl-1H-imidazole: Similar structure with a bromine atom instead of chlorine.
2-(1-chloroethyl)-1-methyl-1H-imidazole: Contains a methyl group instead of a phenyl group.
Uniqueness
2-(1-chloroethyl)-1-phenyl-1H-imidazole is unique due to the presence of both the 1-chloroethyl and phenyl groups, which confer distinct chemical and biological properties. The combination of these substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H11ClN2 |
|---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
2-(1-chloroethyl)-1-phenylimidazole |
InChI |
InChI=1S/C11H11ClN2/c1-9(12)11-13-7-8-14(11)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
VAXNEPSYIIJPQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CN1C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





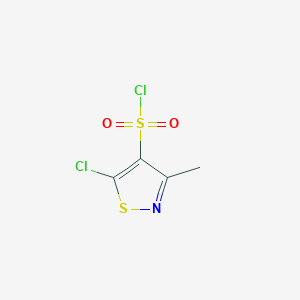
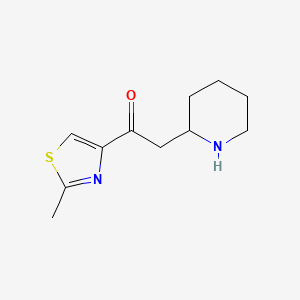
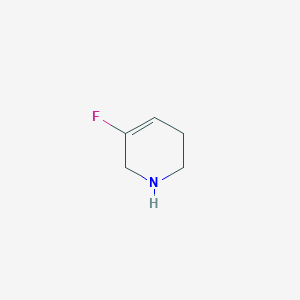
amine](/img/structure/B13251598.png)
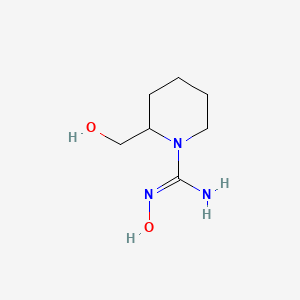
![(Heptan-4-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13251608.png)

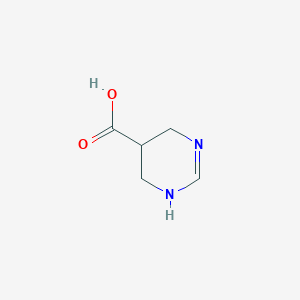
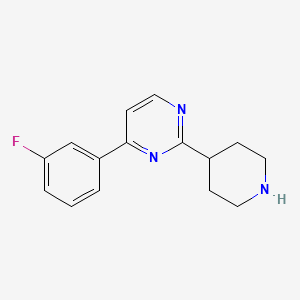

![2-(Propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13251634.png)
